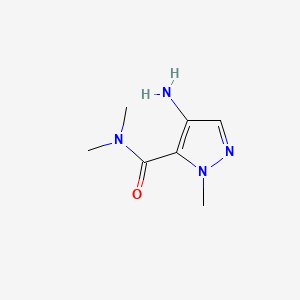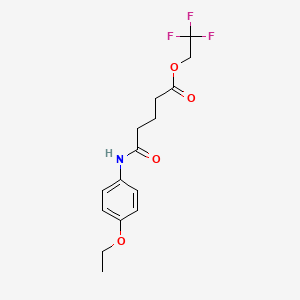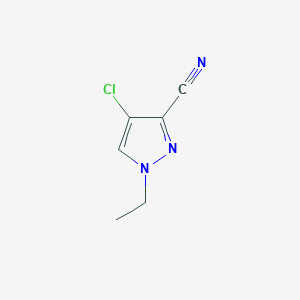![molecular formula C6H10FN3 B14923553 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B14923553.png)
1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methanamine is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a fluoroethyl group attached to a pyrazole ring, which is further connected to a methanamine group. The molecular formula of this compound is C6H10FN3, and it has a molecular weight of 143.16 g/mol .
Preparation Methods
The synthesis of 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methanamine typically involves the reaction of 1H-pyrazole with 2-fluoroethylamine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrazole, followed by the addition of 2-fluoroethylamine to form the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methanamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The fluoroethyl group is known to enhance the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methanamine can be compared with other similar compounds, such as:
1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methanamine: This compound has a similar structure but differs in the position of the fluoroethyl group on the pyrazole ring.
1-(2-fluoroethyl)-1H-pyrazole:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C6H10FN3 |
|---|---|
Molecular Weight |
143.16 g/mol |
IUPAC Name |
[1-(2-fluoroethyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C6H10FN3/c7-2-4-10-3-1-6(5-8)9-10/h1,3H,2,4-5,8H2 |
InChI Key |
LXWCMWQCGYFKTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1CN)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [4-(3,3,3-trifluoropropyl)piperazin-1-yl]acetate](/img/structure/B14923474.png)

![Methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14923481.png)
![N-[(E)-{5-[(4-bromophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B14923482.png)

![2,2,2-Trifluoroethyl 5-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate](/img/structure/B14923499.png)
![Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B14923503.png)

![2-methyl-N'-[(3E)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]furan-3-carbohydrazide](/img/structure/B14923506.png)


![Ethyl 6-ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B14923526.png)
![methyl 1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B14923531.png)
![Ethyl 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14923535.png)
